1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Lipophilicity Drug design ADME prediction

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1339149-89-1) is an N1-aryl-substituted 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine building block with the molecular formula C₁₃H₁₅N₃ and molecular weight 213.28 g/mol. This compound belongs to the spinaceamine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) class of heterocycles, which are deaza analogs of purines and serve as versatile scaffolds in medicinal chemistry for kinase inhibitor programs, including Aurora kinase A (AURKA) and Bruton's tyrosine kinase (BTK) targeting.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 1339149-89-1
Cat. No. B1427453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
CAS1339149-89-1
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=NC3=C2CCNC3
InChIInChI=1S/C13H15N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-5,9,14H,6-8H2,1H3
InChIKeyUGYZZXGAOBNMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1339149-89-1): Physicochemical and Safety Baseline for Procurement Decisions


1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1339149-89-1) is an N1-aryl-substituted 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine building block with the molecular formula C₁₃H₁₅N₃ and molecular weight 213.28 g/mol [1]. This compound belongs to the spinaceamine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) class of heterocycles, which are deaza analogs of purines and serve as versatile scaffolds in medicinal chemistry for kinase inhibitor programs, including Aurora kinase A (AURKA) and Bruton's tyrosine kinase (BTK) targeting [2]. The compound is commercially available at 95% purity from major suppliers including Enamine (via Sigma-Aldrich) and American Elements, and is supplied as a liquid at room temperature [1]. Its computed XLogP3-AA is 1.5, topological polar surface area (TPSA) is 29.9 Ų, and it carries one hydrogen bond donor and two hydrogen bond acceptors [1]. The GHS classification is Warning (H302, H315, H319, H335), distinguishing it from closely related N1-phenyl analogs that carry a Danger classification due to serious eye damage hazard (H318) [1][3].

Why In-Class 4,5,6,7-Tetrahydroimidazo[4,5-c]pyridines Cannot Substitute for 1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in Research Applications


The 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine scaffold exhibits pronounced structure-activity relationships (SAR) that are highly sensitive to both the position and the nature of aryl substitution. The target compound features N1-substitution with a 4-methylphenyl (p-tolyl) group, which confers a computed XLogP3-AA of 1.5—a 0.4 log unit increase over the unsubstituted N1-phenyl analog (XLogP3-AA 1.1) [1][2]. This lipophilicity shift has direct implications for membrane permeability, protein binding, and metabolic stability in biological assays. More critically, the N1-substituted isomer carries only one hydrogen bond donor (the tetrahydropyridine NH), whereas the C4-substituted positional isomer (CAS 4875-43-8) presents two HBDs (both imidazole NH and tetrahydropyridine NH) and a TPSA of 40.7 Ų versus 29.9 Ų [1][3]. These differences in molecular recognition features mean that in-class compounds are not interchangeable for SAR campaigns, pharmacophore modeling, or as synthetic building blocks where regioselectivity governs downstream coupling chemistry [4]. Furthermore, the fully aromatic analog (CAS 1803599-43-0) lacks the tetrahydropyridine NH donor (HBD = 0) and has a substantially higher XLogP3-AA of 2.4, placing it in a different physicochemical space altogether [5].

Quantitative Evidence Guide: Physicochemical and Safety Differentiation of 1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine from Closest Analogs


Lipophilicity Gain: XLogP3-AA of 1.5 vs. 1.1 for N1-Phenyl Analog Provides Enhanced Membrane Partitioning

The target compound 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibits a computed XLogP3-AA of 1.5, representing a +0.4 log unit increase over the N1-phenyl analog 1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 87673-89-0), which has an XLogP3-AA of 1.1 [1][2]. This 36% relative increase in lipophilicity is attributable solely to the para-methyl substituent on the N1-phenyl ring, providing a measurable and tunable shift in the compound's octanol-water partition coefficient without altering the core scaffold or hydrogen bonding capacity (both retain HBD=1, HBA=2, TPSA=29.9 Ų) [1][2].

Lipophilicity Drug design ADME prediction

Hydrogen Bond Donor Count Disparity: 1 HBD (N1-Substituted) vs. 2 HBD (C4-Substituted Positional Isomer)

The N1-substituted target compound possesses exactly one hydrogen bond donor (the secondary amine NH of the tetrahydropyridine ring), whereas the C4-substituted positional isomer 4-(4-methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-43-8) features two hydrogen bond donors—both the imidazole NH and the tetrahydropyridine NH [1][2]. This difference arises from the fact that N1-arylation converts the imidazole NH into a tertiary N-aryl nitrogen, eliminating one HBD, while C4-substitution leaves the imidazole NH intact [1][2].

Hydrogen bonding Permeability Molecular recognition

Topological Polar Surface Area Advantage: 29.9 Ų (N1-Substituted) vs. 40.7 Ų (C4-Substituted Isomer)

The computed topological polar surface area (TPSA) of the target compound is 29.9 Ų, which is 10.8 Ų (27%) lower than the 40.7 Ų TPSA of the C4-substituted positional isomer 4-(4-methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-43-8) [1][2]. This difference directly reflects the loss of the polar imidazole N-H contribution upon N1-arylation. TPSA values below 60 Ų are generally associated with favorable passive membrane permeability, and values below 140 Ų are considered compliant with oral bioavailability guidelines [3].

Polar surface area Membrane permeability Drug-likeness

Safety Profile Superiority: GHS Warning (Target) vs. Danger (N1-Phenyl Analog) Due to Absence of Serious Eye Damage Hazard

The target compound carries a GHS Signal Word of 'Warning' with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. In contrast, the N1-phenyl analog 1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 87673-89-0) carries a GHS Signal Word of 'Danger' and includes H318 (causes serious eye damage) as a classified hazard [2]. The methyl substituent thus appears to mitigate the severe ocular toxicity observed in the parent phenyl compound, reducing the hazard classification from Danger (Eye Dam. 1) to Warning (Eye Irrit. 2A) [1][2].

Laboratory safety GHS classification Occupational health

Balanced Lipophilicity for CNS Drug Space: XLogP3-AA 1.5 vs. 2.4 for Fully Aromatic Analog

The target tetrahydro compound has an XLogP3-AA of 1.5, which is substantially lower than the 2.4 value of its fully aromatic counterpart 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine (CAS 1803599-43-0) [1][2]. This 0.9 log unit difference (approximately 8-fold in octanol-water partition ratio) is accompanied by a critical functional group change: the tetrahydro scaffold retains one H-bond donor (tetrahydropyridine NH, HBD=1), whereas the aromatic analog has zero HBD [1][2]. For CNS drug discovery, optimal lipophilicity ranges are typically XLogP 1–3 with at least one HBD, making the tetrahydro compound a more promising starting point for brain-penetrant candidates [3].

CNS drug design Lipophilicity optimization Tetrahydro vs aromatic scaffold

Commercial Availability and Purity: Multi-Vendor Supply at 95% Purity with Dual-Continent Stocking

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is commercially stocked by Enamine (available through Sigma-Aldrich as catalog ENA423210321) with inventory held in both Ukraine (UA) and United States (US) locations, providing 1–5 day lead times, and by American Elements under CAS 1339149-89-1 . The standard purity specification is 95% (HPLC), with the compound supplied as a liquid at room temperature storage [1]. By comparison, the N1-phenyl analog (CAS 87673-89-0) has been reported as discontinued by at least one major supplier (CymitQuimica), raising supply continuity concerns . The dual-continent stocking reduces single-point-of-failure supply risks.

Procurement Supply chain Purity specification

Optimal Research and Industrial Application Scenarios for 1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Programs Requiring N1-Aryl Imidazo[4,5-c]pyridine Building Blocks with Defined Physicochemical Properties

For medicinal chemistry teams developing BTK, AURKA, or other kinase inhibitors based on the imidazo[4,5-c]pyridine scaffold, this compound provides a well-characterized N1-(4-methylphenyl) building block with an XLogP3-AA of 1.5 and TPSA of 29.9 Ų [1]. Unlike the C4-substituted positional isomer (TPSA 40.7 Ų, HBD=2), the N1-substitution pattern eliminates the imidazole NH donor while retaining the tetrahydropyridine NH (HBD=1), creating a distinct pharmacophore that has been exploited in BTK inhibitor design where N1, C4, and C6 positions were independently varied to achieve selective kinase targeting [2]. The balanced lipophilicity (XLogP3-AA 1.5) places this scaffold within the optimal CNS drug space, while the 4-methyl group provides a +0.4 log unit increase over the unsubstituted phenyl analog for enhanced membrane permeability [1].

CNS Drug Discovery Campaigns Prioritizing Low TPSA and Controlled Lipophilicity

The combination of TPSA = 29.9 Ų (well below the CNS MPO recommended threshold of <60–70 Ų) and XLogP3-AA = 1.5 positions this compound favorably for CNS-targeted programs [1][3]. The single hydrogen bond donor (HBD=1) provides a specific interaction anchor for target engagement while minimizing the desolvation penalty associated with the C4-isomer's dual HBDs (HBD=2). Furthermore, the tetrahydro scaffold avoids the excessive lipophilicity (XLogP3-AA 2.4, HBD=0) of the fully aromatic analog, which would increase the risk of phospholipidosis, CYP450 inhibition, and hERG liability—key attrition factors in CNS drug development [3].

High-Throughput Screening Libraries and Parallel Synthesis with Favorable Laboratory Safety Profile

The GHS Warning classification (H302, H315, H319, H335) versus the Danger classification (H318, serious eye damage) of the N1-phenyl analog makes this compound a safer choice for automated liquid handling and high-throughput synthesis platforms where operator exposure risk must be minimized [1][4]. The room temperature liquid physical form also facilitates automated dispensing without the need for heated storage or dissolution steps . With 95% purity and dual-continent stocking (UA and US) providing 1–5 day lead times, this building block is suited for library production workflows that demand consistent quality and rapid resupply .

Synthetic Methodology Development Exploiting Regioselective N1-Functionalization of the Imidazo[4,5-c]pyridine Scaffold

The N1-aryl substitution pattern in this compound is synthetically distinct from the more common C4-aryl spinaceamine derivatives. The N1-arylation strategy—typically achieved via copper- or palladium-catalyzed N-arylation of 3-amino-4-chloropyridine precursors followed by cyclization—enables access to a substitution vector that is orthogonal to the C4/C6 positions commonly elaborated in SAR campaigns [2][5]. This compound can serve as a key intermediate or reference standard for developing new N1-selective functionalization methods on the tetrahydroimidazo[4,5-c]pyridine scaffold, an area of growing interest given the scaffold's prominence in kinase inhibitor and P2X7 antagonist programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.